molecular formula C22H28O7 B591209 8beta-(4-Acetoxy-5-hydroxytigloyloxy)costunolide CAS No. 109770-86-7

8beta-(4-Acetoxy-5-hydroxytigloyloxy)costunolide

Cat. No.: B591209
CAS No.: 109770-86-7
M. Wt: 404.459
InChI Key: CUJJANFZVGSCSV-GTOUVVHCSA-N
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Description

8beta-(4-Acetoxy-5-hydroxytigloyloxy)costunolide is a sesquiterpenoid compound with the molecular formula C22H28O7 and a molecular weight of 404.45 g/mol . This compound is known for its diverse biological activities and is often studied for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8beta-(4-Acetoxy-5-hydroxytigloyloxy)costunolide typically involves multiple steps, including the acetylation and hydroxylation of tiglic acid derivatives. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction from natural sources or chemical synthesis using optimized reaction conditions. The choice of method depends on factors such as cost, availability of raw materials, and desired purity .

Chemical Reactions Analysis

Types of Reactions

8beta-(4-Acetoxy-5-hydroxytigloyloxy)costunolide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

8beta-(4-Acetoxy-5-hydroxytigloyloxy)costunolide has a wide range of scientific research applications, including:

    Chemistry: Used as a starting material or intermediate in the synthesis of other complex molecules.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 8beta-(4-Acetoxy-5-hydroxytigloyloxy)costunolide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes such as apoptosis, proliferation, and inflammation . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8beta-(4-Acetoxy-5-hydroxytigloyloxy)costunolide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its acetoxy and hydroxytigloyloxy groups differentiate it from other sesquiterpenoids and contribute to its unique properties .

Properties

IUPAC Name

(6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 4-acetyloxy-2-(hydroxymethyl)but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O7/c1-13-6-5-7-14(2)11-19(20-15(3)21(25)28-18(20)10-13)29-22(26)17(12-23)8-9-27-16(4)24/h7-8,10,18-20,23H,3,5-6,9,11-12H2,1-2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJJANFZVGSCSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(C(CC(=CCC1)C)OC(=O)C(=CCOC(=O)C)CO)C(=C)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
8beta-(4-Acetoxy-5-hydroxytigloyloxy)costunolide

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